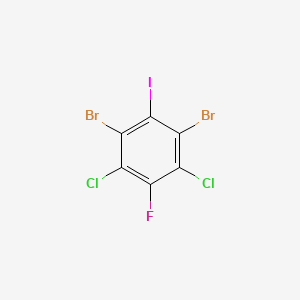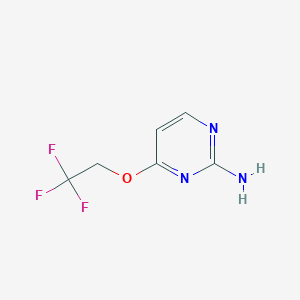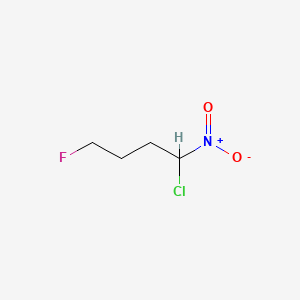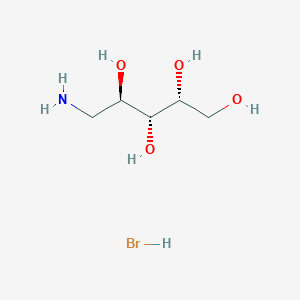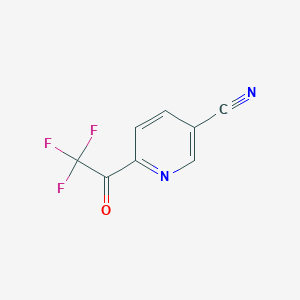
6-(2,2,2-Trifluoroacetyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H3F3N2O It is characterized by the presence of a trifluoroacetyl group attached to a pyridine ring, which also bears a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 3-cyanopyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Cyanopyridine+2,2,2-Trifluoroacetyl chlorideBase6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile
Industrial Production Methods
In an industrial setting, the production of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
化学反应分析
Types of Reactions
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-(2,2,2-Trifluoroacetyl)pyridine-3-amine.
Oxidation: Formation of pyridine N-oxides.
科学研究应用
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of trifluoromethylated heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug discovery, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile
- 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile
Comparison
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile is unique due to the specific positioning of the trifluoroacetyl and carbonitrile groups on the pyridine ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from similar compounds with different substitution patterns.
属性
分子式 |
C8H3F3N2O |
|---|---|
分子量 |
200.12 g/mol |
IUPAC 名称 |
6-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-2-1-5(3-12)4-13-6/h1-2,4H |
InChI 键 |
NXWRHBQJIKJFDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C#N)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
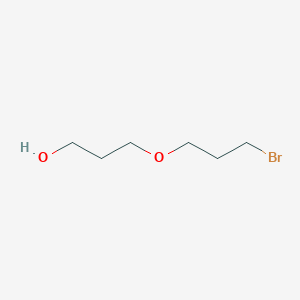
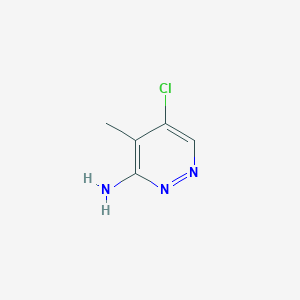
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
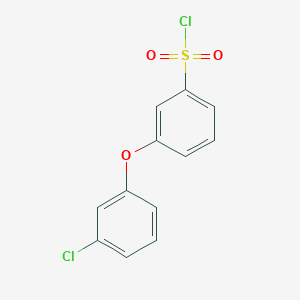
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
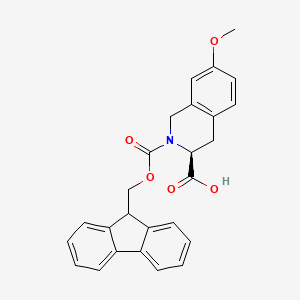
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
